

# Application of SR1903 in High-Throughput Screening for REV-ERB Agonists

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |  |
|----------------------|----------|-----------|--|--|--|--|
| Compound Name:       | SR1903   |           |  |  |  |  |
| Cat. No.:            | B1193614 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$  are critical components of the mammalian circadian clock, playing a pivotal role in the regulation of metabolism, inflammation, and behavior. These receptors function as transcriptional repressors, with their activity modulated by the binding of the endogenous ligand, heme. Synthetic REV-ERB agonists, such as **SR1903**, offer a promising therapeutic avenue for a range of conditions, including metabolic diseases, inflammatory disorders, and sleep disturbances. High-throughput screening (HTS) is an essential tool for the discovery and characterization of novel REV-ERB modulators. This document provides detailed application notes and protocols for the use of **SR1903** and similar compounds in HTS assays.

### **Data Presentation**

While specific quantitative high-throughput screening data for **SR1903** is not widely available in the public domain, the following tables summarize representative data for other well-characterized REV-ERB agonists, SR9009 and STL1267, to illustrate the types of data generated in HTS campaigns. This data is derived from a fluorescence resonance energy transfer (FRET) assay measuring the recruitment of the co-repressor NCoR to the REV-ERB $\alpha$  ligand-binding domain (LBD) and a cell-based two-hybrid luciferase reporter assay.[1]

Table 1: Potency of REV-ERB Agonists in a FRET Assay[1]



| Compound | EC50 (μM) |
|----------|-----------|
| STL1267  | 0.13      |
| SR9009   | 1.9       |

Table 2: Efficacy of REV-ERB Agonists in a Cell-Based Two-Hybrid Assay[1]

| Compound | Fold Activation (vs. Vehicle) |  |
|----------|-------------------------------|--|
| STL1267  | ~8-fold greater than SR9009   |  |
| SR9009   | Baseline for comparison       |  |

## **Signaling Pathways**

The REV-ERB nuclear receptors are key regulators of the circadian clock and metabolism. Upon binding to an agonist like **SR1903**, REV-ERBα undergoes a conformational change that facilitates the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression. A primary target of REV-ERBα is the Bmal1 gene, a core activator of the circadian clock. By repressing Bmal1 expression, REV-ERBα plays a crucial role in the negative feedback loop of the molecular clock.





Click to download full resolution via product page

**REV-ERBα Signaling Pathway** 

## **Experimental Protocols**

# High-Throughput Screening for REV-ERBα Agonists using a Cell-Based Two-Hybrid Assay

This protocol is adapted from a validated mammalian cell-based two-hybrid assay system designed to identify REV-ERB $\alpha$  agonists. The assay measures the interaction between REV-ERB $\alpha$  and its co-repressor, NCoR.

#### 1. Principle:



## Methodological & Application

Check Availability & Pricing

HEK-293T cells are co-transfected with two plasmids: one expressing the REV-ERBα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD), and another expressing the NCoR receptor-interacting domain (RID) fused to the VP16 activation domain. A third plasmid contains a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). In the presence of a REV-ERBα agonist, such as **SR1903**, the REV-ERBα-LBD interacts with the NCoR-RID, bringing the VP16 activation domain into proximity with the UAS, thereby driving the expression of luciferase. A co-transfected Renilla luciferase plasmid is used for normalization.





Click to download full resolution via product page

HTS Experimental Workflow



| _  |     |     |        |    |     |
|----|-----|-----|--------|----|-----|
| 2. | N / | -   | $\sim$ | Ίa | -   |
| _  | I\/ | 171 | -1     | 17 | · • |
|    |     |     |        |    |     |

- HEK-293T cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Plasmids:
  - pCMX-GAL4-hREV-ERBα-LBD
  - pCMX-VP16-hNCoR-RID
  - pFR-Luc (UAS-luciferase reporter)
  - pRL-TK (Renilla luciferase control)
- Transfection reagent (e.g., Lipofectamine 3000)
- SR1903 or other test compounds
- 384-well white, clear-bottom assay plates
- Dual-luciferase reporter assay system
- Luminometer plate reader
- 3. Protocol:
- Cell Seeding:
  - Trypsinize and resuspend HEK-293T cells in DMEM with 10% FBS.
  - Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Transfection:
  - Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix would include:



- 25 ng pCMX-GAL4-hREV-ERBα-LBD
- 25 ng pCMX-VP16-hNCoR-RID
- 50 ng pFR-Luc
- 5 ng pRL-TK
- Add the transfection mix to each well and gently swirl the plate.
- Incubate for 24 hours.
- Compound Addition:
  - Prepare serial dilutions of SR1903 or other test compounds in DMEM. A typical concentration range for a dose-response curve would be from 1 nM to 10 μM.
  - Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
  - Incubate for 18-24 hours.
- Luciferase Assay:
  - Equilibrate the plate and luciferase assay reagents to room temperature.
  - Perform the dual-luciferase assay according to the manufacturer's instructions. This
    typically involves adding the luciferase substrate first, reading the firefly luminescence,
    then adding a stop reagent that also contains the Renilla luciferase substrate, and reading
    the Renilla luminescence.
- Data Analysis:
  - For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
  - Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves.



 Calculate the EC50 value for each active compound, which represents the concentration at which 50% of the maximal response is observed.

## **Secondary Assay: Bmal1 Gene Expression**

To confirm that hits from the primary screen act through the REV-ERB pathway, a secondary assay measuring the expression of a known REV-ERB target gene, Bmal1, can be performed.

#### 1. Principle:

Activation of REV-ERB by an agonist like **SR1903** leads to the transcriptional repression of Bmal1. This can be quantified by measuring the levels of Bmal1 mRNA using quantitative real-time PCR (qRT-PCR).

#### 2. Materials:

- HepG2 cells (or another cell line expressing endogenous REV-ERB and Bmal1)
- SR1903 or hit compounds from the primary screen
- RNA extraction kit
- · cDNA synthesis kit
- qRT-PCR master mix
- Primers for Bmal1 and a housekeeping gene (e.g., GAPDH)
- 3. Protocol:
- Cell Treatment:
  - Seed HepG2 cells in a 24-well plate and grow to 70-80% confluency.
  - Treat the cells with various concentrations of SR1903 or hit compounds for 6-12 hours.
     Include a vehicle control.
- RNA Extraction and cDNA Synthesis:



- Harvest the cells and extract total RNA using a commercial kit.
- Synthesize cDNA from the extracted RNA.
- qRT-PCR:
  - Perform qRT-PCR using primers for Bmal1 and the housekeeping gene.
  - $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative expression of Bmal1 mRNA in treated versus control cells.

Expected Outcome: Treatment with a true REV-ERB agonist like **SR1903** should result in a dose-dependent decrease in Bmal1 mRNA levels.

#### Conclusion

The protocols and information provided here offer a robust framework for the high-throughput screening and characterization of REV-ERB agonists like **SR1903**. By employing a combination of primary cell-based screening assays and secondary target gene expression assays, researchers can confidently identify and validate novel modulators of the REV-ERB pathway for potential therapeutic development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of SR1903 in High-Throughput Screening for REV-ERB Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193614#sr1903-application-in-high-throughput-screening]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com